[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
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Overview
Description
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound with the molecular formula C7H11IO2 and a molecular weight of 254.07 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring and an iodomethyl group. It is typically found in a yellow oil form and is known for its reactivity due to the presence of the iodine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves several steps, starting from readily available precursors. One common method includes the reaction of a suitable oxabicyclohexane derivative with iodomethane under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like acetone .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the iodomethyl group, using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Major Products Formed:
- Azido derivatives
- Thiocyanato derivatives
- Ketones or aldehydes
- Methyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- [1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- [1-(Chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Uniqueness: Compared to its bromine, chlorine, and fluorine analogs, [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is more reactive due to the larger atomic radius and lower electronegativity of iodine. This makes it particularly useful in reactions where a high degree of reactivity is required .
Properties
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPXLRGEUCTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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